molecular formula C9H12ClN5O2 B381899 2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine CAS No. 405920-69-6

2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine

Cat. No. B381899
CAS RN: 405920-69-6
M. Wt: 257.68g/mol
InChI Key: VTBIZBFJTIZQPZ-UHFFFAOYSA-N
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Description

“2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine” is a compound that contains a pyrimidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-chloro-5-methylpyrimidine with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . More specific synthesis methods for this compound were not found in the available literature.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound can serve as a starting material for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have shown significant pharmacological activities and are used in the development of new drugs.

Cyclization Reactions

The piperidinyl group in the compound can undergo cyclization reactions to form more complex bicyclic structures. These reactions are important for creating compounds with potential biological activities. The cyclization can lead to the formation of novel structures that can be evaluated for various pharmacological properties .

Biological Activity Studies

This compound can be used as a scaffold for developing new molecules with potential biological activities. By modifying different functional groups, researchers can synthesize a range of derivatives and evaluate their biological effects. This process is vital for the discovery of new therapeutic agents .

Multicomponent Reactions

The compound can participate in multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. MCRs can produce a diverse array of products from simple starting materials in a single reaction vessel, saving time and resources in drug discovery processes .

Development of Selective Inhibitors

Derivatives of the compound have been reported to act as selective inhibitors for certain enzymes or receptors. For example, pyrimido[4,5-d]pyrimidine derivatives have been synthesized as selective inhibitors for the epidermal growth factor receptor (EGFR), which is a target in cancer therapy .

Fungicidal Applications

The structural motif of pyrimidinamines, to which this compound belongs, has been explored for fungicidal properties. By studying the relationship between chemical structure and biological activity, researchers can design new fungicides to protect crops and reduce agricultural losses .

Mechanism of Action

Biochemical Pathways

The compound’s effect on biochemical pathways is largely tied to its inhibition of mitochondrial complex I. This inhibition disrupts the normal flow of electrons through the electron transport chain, affecting the production of ATP. The downstream effects of this disruption can vary, but they often include decreased cell growth and proliferation .

properties

IUPAC Name

2-chloro-5-nitro-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O2/c10-9-12-7(11)6(15(16)17)8(13-9)14-4-2-1-3-5-14/h1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBIZBFJTIZQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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